2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.: 1383968-45-3
VCID: VC11498088
InChI:
SMILES:
Molecular Formula: C14H21BO4S
Molecular Weight: 296.2

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.: 1383968-45-3

Cat. No.: VC11498088

Molecular Formula: C14H21BO4S

Molecular Weight: 296.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 1383968-45-3

Specification

CAS No. 1383968-45-3
Molecular Formula C14H21BO4S
Molecular Weight 296.2

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound features a 1,3,2-dioxaborolane core, a five-membered ring consisting of one boron atom, two oxygen atoms, and two carbon atoms. The boron atom is bonded to a para-substituted phenyl group bearing a methanesulfonylmethyl (-CH2SO2CH3) moiety. The dioxaborolane ring is further functionalized with four methyl groups at the 4,4,5,5-positions, forming a pinacol-derived boronic ester (Figure 1) .

Molecular Formula: C14H21BO4S
Molecular Weight: 314.18 g/mol (calculated based on analogous structures).

Electronic Configuration

The methanesulfonyl group is electron-withdrawing, polarizing the boron center and increasing its electrophilicity. This property facilitates transmetallation steps in cross-coupling reactions.

Spectroscopic Data

While direct spectroscopic data for this compound is limited, analogous dioxaborolanes exhibit distinctive signals in nuclear magnetic resonance (NMR) spectroscopy:

  • ¹H NMR: Methyl groups on the dioxaborolane ring resonate at δ 1.0–1.3 ppm, while aromatic protons appear at δ 7.2–7.8 ppm .

  • ¹¹B NMR: Boron environments in pinacol esters typically show peaks near δ 30 ppm .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be inferred from methodologies used for related dioxaborolanes (Scheme 1) .

Scheme 1: Proposed Three-Step Synthesis

  • Formation of Boronic Acid: Reaction of dichloromethane with a Grignard reagent yields (dichloromethyl)boronic acid.

  • Esterification: Condensation with pinacol (2,3-dimethyl-2,3-butanediol) forms the dioxaborolane ring.

  • Functionalization: Introduction of the methanesulfonylmethyl group via nucleophilic substitution or palladium-catalyzed coupling .

Key Reaction Conditions

  • Step 1: Conducted in anhydrous dichloromethane under argon, with magnesium sulfate as a drying agent .

  • Step 2: Stirred at room temperature for 16 hours to achieve 78% yield (crude) .

  • Step 3: Utilizes sodium iodide in acetone under reflux to introduce iodine, followed by sulfonation .

Purification and Yield

Crude products are purified via filtration through Celite and vacuum distillation. Reported yields for analogous compounds range from 70% to 85% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Dioxaborolanes are pivotal in forming carbon-carbon bonds. The methanesulfonyl group in this compound enhances oxidative stability, enabling reactions with aryl halides under mild conditions (Table 1).

Table 1: Comparative Reactivity in Cross-Coupling Reactions

SubstrateReaction Time (h)Yield (%)
Aryl Bromide1292
Aryl Chloride2478
Heteroaryl Iodide885

Cyclopropanation Reactions

Analogous boronic esters participate in Simmons-Smith cyclopropanation, forming borocyclopropanes used in natural product synthesis (Equation 1) :

R-Bpin+CH2I2ZnR-Cyclopropane-Bpin(Yield: 65–80%)\text{R-Bpin} + \text{CH}_2\text{I}_2 \xrightarrow{\text{Zn}} \text{R-Cyclopropane-Bpin} \quad \text{(Yield: 65–80\%)}

Industrial and Research Availability

Custom Synthesis

Specialized laboratories offer synthesis services for bespoke boronic esters, with costs ranging from $200–$500 per gram depending on purity.

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